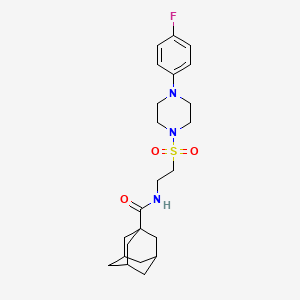

(3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide

描述

The compound (3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide is a synthetic small molecule characterized by a rigid adamantane scaffold linked via a carboxamide group to a sulfonylethyl chain. This chain is further substituted with a 4-fluorophenylpiperazine moiety. Such structural features are common in central nervous system (CNS)-targeting agents, particularly those interacting with dopamine or serotonin receptors .

属性

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32FN3O3S/c24-20-1-3-21(4-2-20)26-6-8-27(9-7-26)31(29,30)10-5-25-22(28)23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMFRPQKCLPHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide , with CAS number 897618-54-1 , is a synthetic derivative featuring an adamantane core modified with a piperazine ring and a sulfonamide group. This structure suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C23H32FN3O3S

- Molecular Weight : 449.6 g/mol

- Structural Features :

- Adamantane framework

- Piperazine moiety

- Sulfonamide linkage

Biological Activity

The biological activity of this compound has not been extensively documented in the literature; however, related compounds have shown significant pharmacological effects. The following sections summarize findings relevant to its potential biological activity based on structural analogs and related studies.

1. Antidepressant Activity

Research indicates that compounds containing piperazine rings exhibit antidepressant properties. For instance, derivatives similar to the target compound have been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are crucial in mood regulation . The presence of the fluorophenyl group may enhance receptor binding affinity and selectivity.

2. Calcium Channel Modulation

Sulfonamide derivatives have been reported to act as calcium channel blockers. A study involving related benzenesulfonamides demonstrated their ability to decrease perfusion pressure and coronary resistance by inhibiting calcium channels . This suggests that the target compound may also possess similar cardiovascular effects through modulation of calcium ion influx.

3. Antipsychotic Potential

Compounds with structural similarities to the target molecule have been investigated for their antipsychotic effects. The piperazine component is known for its role in many antipsychotic drugs, potentially providing dopaminergic modulation .

Table 1: Summary of Biological Activities of Related Compounds

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for predicting its biological activity. Theoretical models can be employed to estimate parameters such as absorption, distribution, metabolism, and excretion (ADME).

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Plasma Half-life | Variable |

| Metabolic Pathway | Liver (CYP450) |

| Excretion | Renal |

科学研究应用

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 449.6 g/mol. The structure features an adamantane core, which is often associated with enhanced stability and bioactivity. The presence of a piperazine moiety and a sulfonamide group contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanism of action for (3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide remains to be fully elucidated, but it is hypothesized that the compound may interfere with cell cycle regulation or apoptotic pathways.

Neuropharmacological Effects

The piperazine component of the compound suggests potential activity in modulating neurotransmitter systems. Compounds containing piperazine rings are often explored for their effects on serotonin and dopamine receptors, making this compound a candidate for further investigation in the treatment of neuropsychiatric disorders such as depression and anxiety.

Antimicrobial Properties

Preliminary studies suggest that sulfonamide-containing compounds can exhibit antimicrobial activity. This could position this compound as a potential lead in the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated related compounds to establish a framework for understanding the potential applications of this compound:

化学反应分析

Adamantane Carboxamide

-

Hydrolysis : Under acidic conditions (e.g., HCl/EtOH), the carboxamide can hydrolyze to adamantane-1-carboxylic acid, though the rigid adamantane framework provides steric protection, requiring harsh conditions (Δ > 100°C) .

-

Nucleophilic substitution : The carboxamide’s NH group participates in reactions with electrophiles, such as alkylation via Mitsunobu conditions .

Piperazine-Sulfonyl Group

-

Sulfonamide stability : The sulfonamide bond is resistant to hydrolysis under physiological pH but undergoes cleavage in strong acidic/basic media (e.g., 6M HCl, 90°C) .

-

Piperazine ring modifications : The piperazine nitrogen can undergo alkylation or acylation. For instance, reaction with methyl iodide forms quaternary ammonium salts, altering solubility .

4-Fluorophenyl Group

-

Electrophilic aromatic substitution : The fluorine atom directs electrophiles to the para position, enabling nitration or halogenation under controlled conditions .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison

Degradation Pathways

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s structural analogues primarily differ in substituents on the piperazine ring, the sulfonyl-ethyl linker, or the adamantane carboxamide. Below is a comparative analysis based on synthetic and functional data from related studies:

Pharmacological and Physicochemical Comparisons

Receptor Selectivity: The fluorophenyl substituent in the target compound likely enhances dopamine D3 receptor selectivity compared to dichlorophenyl (as in 7o), which may favor non-specific interactions with serotonin receptors . The adamantane backbone improves metabolic stability over pentanamide-based analogues (e.g., 7r, 7o), which are more susceptible to esterase cleavage .

Solubility and Bioavailability: The sulfonylethyl linker in the target compound increases aqueous solubility compared to non-sulfonylated analogues. However, 7o’s pyridinyl group may enhance solubility via hydrogen bonding . Adamantane’s hydrophobicity necessitates formulation optimization, whereas thiophenyl (7r) or pyridinyl (7o) groups improve passive diffusion .

Synthetic Feasibility: The target compound’s synthesis involves multi-step functionalization of adamantane, requiring specialized chromatography (e.g., normal-phase with methanol/ammonium gradients) . In contrast, pentanamide derivatives (7r, 7o) are synthesized via simpler alkylation and amidation protocols .

Limitations of Available Data

常见问题

Q. What are the established synthetic routes for (3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide, and what key intermediates are involved?

The synthesis typically involves coupling the adamantane-1-carboxamide moiety with a sulfonylethyl-piperazine intermediate. A general procedure includes:

- Step 1 : Preparation of 4-(4-fluorophenyl)piperazine via nucleophilic aromatic substitution using 1-fluoro-4-nitrobenzene and piperazine.

- Step 2 : Sulfonation of the piperazine derivative using sulfonyl chloride to form the sulfonylethyl linker.

- Step 3 : Amide coupling between the sulfonated intermediate and adamantane-1-carboxylic acid using coupling agents like EDCI/HOBt. Characterization relies on H NMR for verifying sulfonyl and piperazine proton environments (δ 2.48–3.53 ppm for piperazine protons) and LC-MS for purity validation .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation requires:

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles (e.g., C—S—O bond angles ≈109° for sulfonyl groups) and stereochemistry .

- Spectroscopy : F NMR to confirm the presence of the 4-fluorophenyl group (δ -115 to -120 ppm) and FT-IR for sulfonyl (S=O stretch at 1150–1300 cm) and amide (C=O stretch at 1650 cm) groups .

Q. What biological targets are hypothesized for this compound, and what assays are used to evaluate binding affinity?

The compound’s adamantane and fluorophenyl-piperazine motifs suggest potential dopamine D3 receptor (D3R) antagonism. Key assays include:

- Radioligand binding assays : Competition studies using H-labeled D3R ligands (e.g., H-Raclopride) to measure IC values.

- Functional assays : cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with D3R .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylethyl-piperazine intermediate, and what factors contribute to variability?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.

- Temperature control : Maintaining ≤40°C during sulfonyl chloride addition minimizes side reactions.

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves unreacted piperazine and sulfonyl byproducts. Bayesian optimization algorithms can systematically explore reaction parameters (e.g., molar ratios, time) to maximize yield .

Q. What computational methods are suitable for predicting the compound’s receptor-binding mode and selectivity?

- Molecular docking : Use D3R crystal structures (PDB: 3PBL) to model interactions between the adamantane group and hydrophobic binding pockets.

- MD simulations : Assess stability of the sulfonylethyl linker in the receptor’s extracellular loop region.

- Free energy calculations (MM/PBSA) : Compare binding affinities for D3R vs. D2R to predict selectivity .

Q. How should researchers address discrepancies in binding affinity data across different assay systems?

Discrepancies may arise from:

- Receptor expression levels : Normalize data using a reference antagonist (e.g., SB-277011A) in each assay system.

- Membrane lipid composition : Use cholesterol-depleted membranes to reduce nonspecific binding.

- Data normalization : Express results as % inhibition relative to controls and validate with orthogonal assays (e.g., SPR vs. radioligand binding) .

Q. What strategies are recommended for enantiomeric resolution of the adamantane-carboxamide core?

- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve (3r,5r,7r) vs. (3s,5s,7s) enantiomers.

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation .

Methodological Considerations

Q. Table 1: Key Parameters for Radioligand Binding Assays

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Ligand concentration | 0.5–1 nM H-Raclopride | |

| Incubation time | 60 min at 25°C | |

| Nonspecific binding | 10 µM Haloperidol | |

| Membrane protein | 20–30 µg/well |

Data Contradiction Analysis

- Case : A study reports IC = 12 nM for D3R, while another finds IC = 85 nM.

Toxicity and Off-Target Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。